5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole
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Overview
Description
5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloromethyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing a thiourea and a chloromethyl group in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance the reaction rate and selectivity. The use of advanced separation techniques such as distillation or chromatography is also common to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted thiadiazoles, oxidized or reduced derivatives, and cyclized heterocyclic compounds.
Scientific Research Applications
5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can also interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1,2,4-thiadiazole: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
3-Cyclohexyl-1,2,4-thiadiazole:
5-(Bromomethyl)-3-cyclohexyl-1,2,4-thiadiazole: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity and biological activity.
Uniqueness
5-(Chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2S |
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Molecular Weight |
216.73 g/mol |
IUPAC Name |
5-(chloromethyl)-3-cyclohexyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI Key |
CNFATVZEMUFDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NSC(=N2)CCl |
Origin of Product |
United States |
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